2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl-
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Overview
Description
2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with acetyl, chlorophenyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aldehyde, ethyl acetoacetate, and urea under acidic conditions to form the pyrimidinone core. The reaction is often catalyzed by Lewis acids such as lanthanide triflates or boron trifluoride, which enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone N-oxides, while substitution reactions can produce a wide range of functionalized pyrimidinones .
Scientific Research Applications
2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but differ in their substituents.
Pyrimidine Derivatives: Compounds like 2,4,6-triarylpyrimidines have structural similarities but distinct functional groups
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 5-acetyl-4-(2-chlorophenyl)-3,4-dihydro-6-methyl- lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
243853-33-0 |
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Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-5-3-4-6-10(9)14/h3-6,12H,1-2H3,(H2,15,16,18) |
InChI Key |
FLNPQAPRLVILQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)C |
Origin of Product |
United States |
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